
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group, which is fused to an imidazolidine-2,4-dione core. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in various domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 6-methoxy-2-acetonaphthone, which is then subjected to a series of reactions to introduce the imidazolidine-2,4-dione moiety. The reaction conditions often include the use of catalysts such as hydrochloric acid or phosphoric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for characterizing the compound and ensuring its quality .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction can produce an alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological activities. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione include:
- (5RS)-5-(6-Methoxynaphthalen-2-yl)-3-methylcyclohex-2-enone
- 2-(6-Methoxynaphthalen-2-yl)propanamide derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the naphthalene ring and the imidazolidine-2,4-dione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione, also known by its chemical formula C15H14N2O3 and CID 3000177, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews current research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in pharmacotherapy.
1. Chemical Structure and Properties
The compound features an imidazolidine core with a methoxynaphthalene substituent, which plays a crucial role in its biological interactions. The structural formula is depicted as follows:
2. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
2.1 Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's lethal concentrations (LC50) in neuroblastoma and glioblastoma cell lines. The results indicated that:
Cell Line | LC50 (nM) | Comparison with Control |
---|---|---|
U87 (Glioblastoma) | 200 ± 60 | 15× lower than reference drug |
BE (Neuroblastoma) | 18.9 | Highly sensitive |
These findings suggest that the compound exhibits potent cytotoxic effects, significantly outperforming existing therapeutic agents currently in clinical trials .
The mechanism underlying the anticancer activity of this compound appears to involve disruption of cellular integrity and induction of apoptosis in malignant cells. Combination studies with radiation therapy showed enhanced efficacy, indicating its potential as a radiosensitizer .
3. Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory activity.
3.1 In Vivo Studies
In vivo studies demonstrated that the compound significantly reduced inflammation markers in animal models exposed to inflammatory stimuli. Key findings include:
- Reduction in Neutrophil Infiltration : Histological analysis revealed a marked decrease in neutrophil counts in lung tissues treated with the compound compared to controls.
- Dose-Dependent Response : The anti-inflammatory effect increased with dosage, suggesting a robust pharmacological profile .
4. Pharmacological Implications
The diverse biological activities of this compound position it as a promising candidate for drug development. Its ability to target multiple pathways involved in cancer progression and inflammation opens avenues for novel therapeutic strategies.
5. Conclusion
The biological activity of this compound underscores its potential as a multifaceted therapeutic agent. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.
Properties
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(13(18)16-14(19)17-15)11-5-3-10-8-12(20-2)6-4-9(10)7-11/h3-8H,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONGVWKSHLMDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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